molecular formula C10H7F2NO2 B13928654 5-(Difluoromethyl)indolizine-2-carboxylic acid

5-(Difluoromethyl)indolizine-2-carboxylic acid

Cat. No.: B13928654
M. Wt: 211.16 g/mol
InChI Key: WOZNHQAKDXHHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)indolizine-2-carboxylic acid is a chemical compound belonging to the indolizine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)indolizine-2-carboxylic acid can be achieved through several methodologies. One common approach involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . Another method includes the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by aldol condensation of the pyridinium intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)indolizine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(Difluoromethyl)indolizine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    Indolizine-2-carboxylic acid: A closely related compound with similar structural features but lacking the difluoromethyl group.

    Indole-2-carboxylic acid: Another related compound with an indole core instead of an indolizine core.

Uniqueness

5-(Difluoromethyl)indolizine-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

5-(difluoromethyl)indolizine-2-carboxylic acid

InChI

InChI=1S/C10H7F2NO2/c11-9(12)8-3-1-2-7-4-6(10(14)15)5-13(7)8/h1-5,9H,(H,14,15)

InChI Key

WOZNHQAKDXHHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C(=C1)C(F)F)C(=O)O

Origin of Product

United States

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